molecular formula C9H15NO B3108599 Glycidyldi(2-propenyl)amine CAS No. 16719-00-9

Glycidyldi(2-propenyl)amine

Cat. No.: B3108599
CAS No.: 16719-00-9
M. Wt: 153.22 g/mol
InChI Key: ZDFQOUXHSGUXQZ-UHFFFAOYSA-N
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Description

Glycidyldi(2-propenyl)amine is a versatile organic compound known for its unique structural features and reactivity. It is characterized by the presence of an epoxide group and two allyl groups attached to a nitrogen atom. This compound is widely used as a building block in the synthesis of various organic compounds due to its ability to undergo a range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycidyldi(2-propenyl)amine can be synthesized through the reaction of glycidol with diallylamine under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack of the amine on the epoxide ring of glycidol .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction is carried out in a controlled environment to optimize the reaction conditions and minimize side reactions .

Chemical Reactions Analysis

Types of Reactions: Glycidyldi(2-propenyl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include diols, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Glycidyldi(2-propenyl)amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of glycidyldi(2-propenyl)amine involves the nucleophilic attack on the epoxide ring, leading to ring-opening reactions. This reactivity allows the compound to form covalent bonds with various nucleophiles, resulting in the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .

Comparison with Similar Compounds

Uniqueness: Glycidyldi(2-propenyl)amine is unique due to the presence of both an epoxide group and two allyl groups, which provide a combination of reactivity and versatility not commonly found in other compounds. This dual functionality allows for a wide range of chemical modifications and applications .

Properties

IUPAC Name

N-(oxiran-2-ylmethyl)-N-prop-2-enylprop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-3-5-10(6-4-2)7-9-8-11-9/h3-4,9H,1-2,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFQOUXHSGUXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)CC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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